molecular formula C17H18N2O B2367589 (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide CAS No. 1321729-34-3

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide

Cat. No. B2367589
CAS RN: 1321729-34-3
M. Wt: 266.344
InChI Key: VEFZPKIWMRETSQ-JYRVWZFOSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “dimethylamino” part suggests the presence of a dimethylamine group (N(CH3)2), and “phenyl” indicates a phenyl group (C6H5), which is a ring of six carbon atoms .


Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines . They can also react with nitrous acid to form carboxylic acids and nitrogen gas .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amides, for example, typically have high boiling points due to the presence of polar carbonyl groups and the ability to form hydrogen bonds .

Scientific Research Applications

Nonlinear Optical Properties

  • A study by Rahulan et al. (2014) explored the nonlinear optical properties of a compound related to (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide, demonstrating its potential as an optical limiting material for devices like optical limiters. This research highlights the compound's ability to switch from saturable to reverse saturable absorption under different laser intensities, making it suitable for optical device applications (Rahulan et al., 2014).

Crystallography and Isomerism

  • Tammisetti et al. (2018) investigated the Z/E isomerism of a derivative of this compound. Their research involved X-ray diffraction and density functional theory calculations, providing insights into the structural differences and stability between the Z and E isomers. This study is pivotal for understanding the crystal packing and molecular interactions of such compounds (Tammisetti et al., 2018).

Polymer Science

  • Sobolčiak et al. (2013) synthesized a cationic polymer incorporating a derivative of this compound. They explored its interactions with DNA and bacterial cells, demonstrating its potential in controlled and triggered small molecule release. This research is significant for developing new materials with applications in drug delivery and antimicrobial activity (Sobolčiak et al., 2013).

Chemistry and Synthesis

  • Liu et al. (2014) conducted a study using 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a catalyst for the acylation of inert alcohols. This research offers insights into the reaction mechanism and the scope of substrates for acylation, which is crucial for chemical synthesis processes (Liu et al., 2014).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their safety and handling requirements .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. For example, if the compound has unique optical or electronic properties, it could be studied for use in electronic devices or sensors .

properties

IUPAC Name

(Z)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFZPKIWMRETSQ-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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